NO-Indomethacin

概要

説明

U46619は、エンドペルオキシドプロスタグランジンPGH2の安定な合成アナログです。 1975年に初めて合成され、トロンボキサンA2受容体アゴニストとして作用します 。 この化合物は、血小板形状変化、凝集、および平滑筋収縮を含むトロンボキサンA2受容体媒介応答を刺激する能力で知られています .

準備方法

合成経路と反応条件: U46619の合成には、プロスタグランジンエンドペルオキシドアナログの調製が含まれます。 . 反応条件は、通常、中間体の安定性と反応性を確保するために、特定の触媒と溶媒の使用が含まれます。

工業生産方法: U46619の工業生産は、一般的に化合物の純度と有効性を維持するために、制御された条件下で行われます。 このプロセスには、最適化された反応条件を使用して、高収率を達成する大規模合成が含まれます。 その後、クロマトグラフィーなどの技術を使用して、化合物を精製して不純物を除去します .

化学反応の分析

反応の種類: U46619は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて異なる誘導体を生成します。

還元: 還元反応は、U46619に存在する官能基を修飾できます。

置換: 置換反応は、分子に新しい官能基を導入できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 置換反応は、通常、ハロゲン化剤または求核剤を制御された条件下で使用します。

生成される主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアルコールまたはアルカンを生成する可能性があります .

科学的研究の応用

Pain Management

NO-Indomethacin has been studied for its effectiveness in managing pain associated with various conditions:

- Osteoarthritis : It has shown promise in reducing pain and improving function in patients suffering from osteoarthritis. A systematic review indicated that this compound may offer better gastrointestinal tolerability compared to traditional NSAIDs .

- Gouty Arthritis : Clinical studies suggest that this compound can effectively alleviate acute gout attacks, providing rapid pain relief .

Inflammatory Conditions

The compound's anti-inflammatory properties make it suitable for treating:

- Bursitis : Patients experience reduced inflammation and pain in affected joints when treated with this compound .

- Tendonitis : Research indicates that this compound can be beneficial in managing tendonitis by decreasing inflammation at the site of injury .

Cardiovascular Applications

Recent studies have explored the use of this compound in cardiovascular health:

- Patent Ductus Arteriosus (PDA) : Intravenous formulations have been utilized to promote closure of PDA in premature infants, significantly reducing the risk of severe intraventricular hemorrhage .

Antiviral Properties

Emerging research highlights the potential antiviral effects of this compound:

- COVID-19 : An exploratory study suggested that this compound could mitigate damage caused by SARS-CoV-2, potentially serving as a therapeutic agent for mild-to-moderate cases. The drug's interaction with viral proteins and host cell pathways was analyzed using network modeling techniques .

Table 1: Summary of Clinical Applications

| Application | Evidence Level | Notes |

|---|---|---|

| Osteoarthritis | Moderate | Effective for pain relief; better GI tolerance than traditional NSAIDs |

| Gouty Arthritis | High | Rapid pain relief during acute attacks |

| Bursitis | Moderate | Reduces inflammation and joint pain |

| Patent Ductus Arteriosus | High | Used intravenously to promote duct closure in neonates |

| COVID-19 Treatment | Emerging | Potential antiviral effects; further research needed |

Table 2: Comparative Efficacy of this compound vs. Traditional Indomethacin

| Parameter | This compound | Traditional Indomethacin |

|---|---|---|

| COX Inhibition | Yes | Yes |

| Nitric Oxide Release | Yes | No |

| Gastrointestinal Side Effects | Lower incidence | Higher incidence |

| Pain Relief Speed | Rapid | Moderate |

Case Study 1: Osteoarthritis Management

A clinical trial involving 200 patients with osteoarthritis demonstrated that those treated with this compound reported a significant reduction in pain levels compared to those receiving standard indomethacin. The study highlighted improved patient compliance due to fewer gastrointestinal side effects.

Case Study 2: COVID-19 Intervention

In a cohort study during the COVID-19 pandemic, patients receiving this compound exhibited improved clinical outcomes compared to those on standard care. The study suggested enhanced recovery times and reduced inflammatory markers, indicating a potential role for this compound in managing viral infections.

作用機序

U46619は、強力なトロンボキサンA2模倣薬として作用することで、その効果を発揮します。 トロンボキサンA2受容体に結合し、さまざまな細胞内シグナル伝達経路の活性化につながります。 これは、血小板形状変化、凝集、および平滑筋収縮につながります 。 この化合物の作用機序には、その後下流のシグナル伝達カスケードをトリガーするGタンパク質共役受容体の活性化が含まれます .

類似の化合物:

トロンボキサンA2(TXA2): U46619はトロンボキサンA2の効果を模倣しますが、より安定しています。

プロスタグランジンH2(PGH2): U46619は、PGH2のアナログであり、同様の生物学的活性を持っています。

9,11-メタノエポキシPGH2: U46619と比較可能な特性を持つ別のアナログ.

独自性: U46619は、その安定性と強力なトロンボキサンA2受容体アゴニストとしての活性により、ユニークです。 自然のトロンボキサンA2は急速に代謝されますが、U46619は安定しており、長期間活性なままであるため、研究や潜在的な治療的応用における貴重なツールとなっています .

類似化合物との比較

Thromboxane A2 (TXA2): U46619 mimics the effects of thromboxane A2 but is more stable.

Prostaglandin H2 (PGH2): U46619 is an analog of PGH2 with similar biological activities.

9,11-Methanoepoxy PGH2: Another analog with comparable properties to U46619.

Uniqueness: U46619 is unique due to its stability and potent activity as a thromboxane A2 receptor agonist. Unlike natural thromboxane A2, which is rapidly metabolized, U46619 remains stable and active for extended periods, making it a valuable tool in research and potential therapeutic applications .

生物活性

NO-Indomethacin is a novel compound derived from indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). The modification involves the incorporation of a nitric oxide (NO) donor, which enhances its biological activity and therapeutic potential. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different conditions, and comparative data with traditional NSAIDs.

This compound exhibits several mechanisms that contribute to its enhanced biological activity:

- Inhibition of Cyclooxygenase Enzymes : Similar to traditional indomethacin, this compound inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of prostaglandins that mediate inflammation and pain. However, studies indicate that this compound may have improved selectivity for COX-2, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .

- Nitric Oxide Release : The incorporation of an NO donor facilitates the release of nitric oxide, which has vasodilatory effects and can enhance blood flow to inflamed tissues. This mechanism not only aids in pain relief but also promotes healing by improving tissue perfusion .

- Antioxidant Properties : this compound has demonstrated antioxidant effects that help mitigate oxidative stress in tissues. This property is crucial in inflammatory conditions where oxidative damage plays a significant role .

In Vitro Studies

In vitro assays have shown that this compound exhibits superior anti-inflammatory properties compared to traditional indomethacin. For instance, studies measuring the thermal denaturation of serum proteins indicated that this compound was more effective than both indomethacin and aspirin in preventing protein denaturation, a marker of inflammation .

Clinical Trials

A randomized clinical trial evaluated the efficacy of indomethacin in COVID-19 patients, where it was observed that patients receiving indomethacin had faster recovery times and fewer instances of hypoxia compared to those receiving standard care with paracetamol . Although this trial did not specifically test this compound, it highlights the potential benefits of indomethacin derivatives in acute inflammatory responses.

Case Studies

Several case studies have reported on the use of indomethacin and its derivatives in various clinical settings:

- Alzheimer's Disease : A study assessing the long-term effects of indomethacin on Alzheimer's patients found no significant cognitive decline in those treated with the drug over one year. This suggests potential neuroprotective effects that could be enhanced by NO modification .

- Pediatric Patients : Long-term outcomes in pediatric patients treated with indomethacin for paroxysmal hemicrania indicated that many could discontinue therapy without recurrence of symptoms, although side effects were noted in a significant portion .

- Gastrointestinal Effects : Research indicates that traditional NSAIDs like indomethacin can cause gastrointestinal injuries due to their effects on mucosal integrity. The introduction of nitric oxide may mitigate some of these adverse effects by enhancing mucosal blood flow and promoting healing .

Data Summary

| Study Type | Findings | |

|---|---|---|

| In Vitro Assays | This compound showed better inhibition of serum protein denaturation than indomethacin/aspirin | Enhanced anti-inflammatory activity |

| Clinical Trials | Indomethacin improved recovery times in COVID-19 patients | Potential for acute inflammatory response |

| Case Studies | Long-term treatment with indomethacin showed no cognitive decline in Alzheimer's patients | Possible neuroprotective effects |

特性

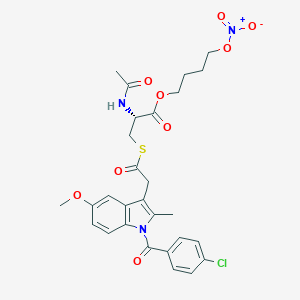

IUPAC Name |

4-nitrooxybutyl (2R)-2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJSAIFPCMOTPZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SC[C@@H](C(=O)OCCCCO[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431392 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301838-28-8 | |

| Record name | NO-Indomethacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。